1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol

Pharmaceutical impurity profiling Analytical method validation LC-MS method development

1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (CAS 74550-92-8) is a synthetic bis-nitroimidazole derivative, classified as a dimeric impurity of the 5-nitroimidazole class of antimicrobial agents. It features two 2-methyl-5-nitroimidazole moieties covalently linked by a propan-2-ol bridge, yielding a molecular weight of 310.27 g/mol and molecular formula C11H14N6O5.

Molecular Formula C11H14N6O5
Molecular Weight 310.27 g/mol
CAS No. 74550-92-8
Cat. No. B1595689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol
CAS74550-92-8
Molecular FormulaC11H14N6O5
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-]
InChIInChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3
InChIKeyKAOLQMBIYJYWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (CAS 74550-92-8): A Bis-5-Nitroimidazole Reference Standard for Pharmaceutical Quality Control


1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (CAS 74550-92-8) is a synthetic bis-nitroimidazole derivative, classified as a dimeric impurity of the 5-nitroimidazole class of antimicrobial agents . It features two 2-methyl-5-nitroimidazole moieties covalently linked by a propan-2-ol bridge, yielding a molecular weight of 310.27 g/mol and molecular formula C11H14N6O5 . This compound is primarily cataloged as 'Ornidazole Impurity 8' or 'Morinidazole Impurity 9' and is supplied as a certified reference standard for pharmaceutical quality control (QC) and analytical method validation .

Why Mononitroimidazole Active Pharmaceutical Ingredients Cannot Substitute for the Bis-Nitroimidazole Reference Standard


While the 2-methyl-5-nitroimidazole pharmacophore is shared among therapeutic agents like metronidazole, secnidazole, and ornidazole, the dimeric structure of this compound introduces critical differences for analytical and research applications . It possesses two independently reducible 5-nitroimidazole redox centers, which leads to a higher total electron affinity and a more complex reduction pathway than its monomeric counterparts . This structural duplication directly affects its chromatographic retention behavior, UV-Vis absorption characteristics, and mass spectrometric fragmentation patterns, making it uniquely suited as a system suitability marker in HPLC impurity profiling methods that cannot be replaced by a single-nitroimidazole analog . Furthermore, the compound's distinct hydrogen-bonding capacity (1 donor, 7 acceptors) and increased molecular size alter its solubility and partitioning relative to the parent drugs, precluding simple substitution .

Quantitative Differentiation of 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol: Physicochemical and Class-Level Evidence


Increased Molecular Weight and Topological Polar Surface Area vs. 5-Nitroimidazole Monomers

The dimeric structure of the target compound (MW 310.27 g/mol) results in a significantly higher molecular weight and a substantially larger topological polar surface area (tPSA) compared to the active pharmaceutical ingredients it is related to, such as ornidazole (MW 219.63 g/mol), metronidazole (MW 171.15 g/mol), and secnidazole (MW 185.22 g/mol). This difference provides a reliable basis for their chromatographic separation and unambiguous detection during pharmaceutical impurity testing .

Pharmaceutical impurity profiling Analytical method validation LC-MS method development

Distinct Hydrogen-Bonding Profile: Reduced Donor Count vs. Ornidazole

The target compound possesses only one hydrogen bond donor (HBD) group (the secondary alcohol) and seven hydrogen bond acceptor (HBA) groups from the nitro and imidazole nitrogen atoms, which represents a net HBD reduction relative to the parent drug ornidazole (2 HBD) . With a predicted LogP of approximately 0.85, it is significantly more lipophilic than metronidazole (LogP ~ -0.02) and secnidazole (LogP ~ 0.22), potentially leading to distinct solubility characteristics in aqueous formulations .

Crystallization screening Formulation compatibility Differential solubility

Superior Hypoxic Selectivity of Bis-Nitroimidazoles as a Class: Up to 200-fold vs. Mononitroimidazoles

A landmark study on carboxamide-linked bis(5-nitroimidazole) analogs demonstrated a hypoxic selectivity ratio of up to 200-fold in AA8 Chinese hamster cells, compared to a typical range of 5 to 25-fold for mononitroimidazoles like misonidazole and metronidazole . This class-level property is attributed to the presence of two independently bioreducible nitroaromatic redox centers within a single molecule, a feature directly shared by the target compound's chemical structure .

Bioreductive prodrugs Tumor hypoxia Hypoxic cell radiosensitizers

Dimeric Impurity Marker: Unique HPLC Retention and UV Spectral Properties for Ornidazole and Morinidazole QC

As 'Ornidazole Impurity 8' and 'Morinidazole Impurity 9,' this compound exhibits a distinct HPLC retention time and UV absorbance profile relative to the main drug substance, enabling its use as a system suitability standard in validated chromatographic purity methods . The synthesis and characterization of related ornidazole process impurities (the diol and epoxide derivatives) were achieved with purities of approximately 99.5% to serve as pharmacopoeial reference standards, a quality benchmark applicable to this analogous dimer impurity .

Ornidazole impurity profiling Morinidazole quality control Pharmacopoeial reference standards

Optimal Deployment Scenarios for 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in Pharmaceutical and Biomedical Research


Certified Impurity Reference Standard for Ornidazole and Morinidazole ANDA Submissions

As a well-characterized dimeric impurity (Ornidazole Impurity 8 / Morinidazole Impurity 9) with a certified purity of ≥98%, this compound is the definitive analytical reference for developing and validating HPLC/LC-MS methods for ornidazole and morinidazole drug substances. Its distinct molecular weight (310.27 g/mol) and retention time relative to the main drug peak enable precise identification and quantification, fulfilling ICH Q3A/Q3B requirements for impurity profiling in Abbreviated New Drug Applications.

Exploratory Lead Scaffold for Hypoxia-Selective Antitumor Bioreductive Prodrugs

The dual 2-methyl-5-nitroimidazole architecture of this compound embodies the validated design principle of bis-nitroimidazoles that achieve up to 200-fold hypoxic selectivity in mammalian cells. Medicinal chemistry teams can use this compound as a starting point for further structural optimization, particularly focusing on modifications to the linker region to improve aqueous solubility and pharmacokinetic properties for potential anticancer applications.

Physicochemical Marker for Stability-Indicating Method Development in Formulated Nitroimidazole Drugs

The compound's unique combination of low hydrogen bond donor count (1 HBD), higher predicted LogP (~0.85), and increased molecular size creates a distinct solubility and partitioning profile compared to the parent APIs. This makes it an ideal marker for forced degradation studies, enabling the assessment of solution stability, extraction efficiency, and potential for cross-contamination in the manufacturing of ornidazole and morinidazole finished dosage forms.

Synthetic Intermediate for Asymmetric Nitroimidazole Hybrid Compounds

The secondary alcohol group within the propanol linker provides a handle for further chemical derivatization, such as esterification or etherification, to generate libraries of unsymmetrical bis-nitroimidazole analogs. This application leverages the compound's role as a key intermediate in the synthesis of new molecular entities that could exhibit dual mechanisms of action against resistant anaerobic bacteria or protozoan parasites.

Quote Request

Request a Quote for 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.